molecular formula C11H18N4O B2446219 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1234809-25-6

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2446219
CAS RN: 1234809-25-6
M. Wt: 222.292
InChI Key: FFZSELGSMGFBOU-UHFFFAOYSA-N
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Description

“1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” is a complex organic compound. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a 3,5-dimethylpyrazole group, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as 3,5-dimethylpyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of 1-allyl-3,5-dimethylpyrazole involves the reaction of allylmagnesium bromide with 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The allyl group attached to the pyrazole ring consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .


Chemical Reactions Analysis

The allyl group in the compound is known for its enhanced reactivity. Allylic radicals, anions, and cations are often discussed as intermediates in reactions . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent groups. For instance, 3,5-dimethylpyrazole has a molecular weight of 96.1304 . The properties of the entire compound would also depend on the properties of the allyl group and the urea group attached to it.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Facile Synthesis of Pyrano[2,3-c]pyrazole Derivatives : The use of urea catalysts facilitates the one-pot synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives through a multicomponent protocol. This method offers advantages such as good yield, simple work-up, and environmentally friendly by-products, showcasing the utility of urea in catalyzing complex transformations (Li et al., 2017).

  • Hydrogel Formation and Physical Property Tuning : The formation of hydrogels from urea derivatives demonstrates the influence of anions on the gel's morphology and rheology, providing a novel approach to tuning these physical properties for various applications (Lloyd & Steed, 2011).

  • Antibacterial Compound Synthesis : Research into heterocyclic compounds containing a sulfonamido moiety has led to the discovery of new antibacterial agents, highlighting the potential for urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Molecular Structure and Analysis

  • Chromatographic Chiral Selector Analysis : The molecular structure of a chromatographic chiral selector based on a terguride derivative has been elucidated, contributing to our understanding of the chiral recognition mechanism of ergot alkaloids. This research has implications for the separation of racemic mixtures in liquid chromatography (Bachechi, Flieger, & Sinibaldi, 1998).

Material Science and Catalysis

  • Organo-Catalysis Using Urea : The development of an eco-friendly multicomponent reaction catalyzed by commercially available urea demonstrates a highly efficient method for synthesizing diverse functionalized heterocycles. This approach emphasizes urea's role as a novel organo-catalyst in the preparation of pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

Future Directions

The future directions in the research and application of “1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” and similar compounds could involve their use in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-dimethylpyrazole derivatives, have been found to exhibit promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt cell division and growth, leading to antitumoral effects.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect the microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported for similar compounds .

Result of Action

The inhibition of tubulin polymerization could potentially lead to disruption of cell division and growth, which may result in antitumoral effects.

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZSELGSMGFBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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